2-(Acetoxymethyl)-6-chlorophenylboronic Acid Pinacol Ester
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Overview
Description
2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester is a type of boronic ester . Boronic esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Molecular Structure Analysis
The molecular structure of 2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester is represented by the linear formula C16H23O4B .Chemical Reactions Analysis
Boronic esters, including 2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester, can undergo a variety of chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction can be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Organic Synthesis and Catalysis
2-(Acetoxymethyl)-6-chlorophenylboronic acid pinacol ester is utilized in various organic synthesis reactions, including the RuH(2)(CO)(PPh(3))(3)-catalyzed regioselective arylation of aromatic ketones with arylboronates via carbon-hydrogen bond cleavage. This process demonstrates the compound's role in facilitating the ortho-arylation of aromatic ketones, yielding products with high selectivity and moderate yields, highlighting its utility in the synthesis of complex organic molecules (Kakiuchi et al., 2005).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the compound finds application in the synthesis of hyperbranched polythiophene with a controlled degree of branching. This is achieved through the catalyst-transfer Suzuki–Miyaura coupling reaction, utilizing the compound as a key monomer. The process results in nearly defect-free hyperbranched polythiophenes, indicating its potential for creating advanced materials with specific optical and electronic properties (Segawa et al., 2013).
Photoluminescence Research
Another intriguing application is in the study of photoluminescence properties of arylboronic esters. Research has uncovered that simple arylboronic esters exhibit room-temperature phosphorescence in the solid state. Theoretical calculations suggest that this compound undergoes specific distortions in the excited state, contributing to its phosphorescent properties. This finding challenges the conventional understanding of phosphorescence in organic molecules and opens new avenues for designing phosphorescent materials without heavy atoms (Shoji et al., 2017).
Drug Delivery Systems
The compound's utility extends to biomedical applications, particularly in the development of H2O2-cleavable poly(ester-amide)s for potential use in drug delivery systems. This synthesis showcases the integration of the phenylboronic acid ester into the polymer backbone, facilitating controlled release mechanisms in response to hydrogen peroxide. This feature is particularly relevant for creating responsive drug delivery vehicles that can release therapeutic agents in response to specific biological stimuli (Cui et al., 2017).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices .
Mode of Action
The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The compound undergoes a process called protodeboronation, which is a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The protodeboronation process it undergoes is used in the formal total synthesis of δ-®-coniceine and indolizidine 209b .
Pharmacokinetics
It’s important to note that these boronic pinacol esters are only marginally stable in water . The rate of hydrolysis of these esters is considerably accelerated at physiological pH , which could impact their bioavailability.
Result of Action
The compound’s protodeboronation process allows for a valuable but unknown transformation, the formal anti-markovnikov alkene hydromethylation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the compound’s hydrolysis reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
2-(Acetoxymethyl)-6-chlorophenylboronic Acid Pinacol Ester, like other boronic esters, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Cellular Effects
Boronic acid-based polymer hydrogels, which can be derived from boronic esters, have been shown to release insulin under high-glucose conditions .
Molecular Mechanism
The molecular mechanism of this compound involves catalytic protodeboronation . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .
Metabolic Pathways
Boronic esters are known to undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .
Properties
IUPAC Name |
[3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO4/c1-10(18)19-9-11-7-6-8-12(17)13(11)16-20-14(2,3)15(4,5)21-16/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYPTOOCEBHZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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